Cas no 170793-02-9 ([3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF)
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF Chemical and Physical Properties
Names and Identifiers
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- (3-fluoro-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in THF
- [3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF
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- MDL: MFCD18253623
- Inchi: 1S/C7H3F4O.BrH.Mg/c8-5-3-1-2-4-6(5)12-7(9,10)11;;/h2-4H;1H;/q;;+1/p-1
- InChI Key: PACYERRGZRCGDZ-UHFFFAOYSA-M
- SMILES: O(C1C=CC([Mg]Br)=CC=1F)C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| abcr | AB518345-25 ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M in 2-MeTHF; . |
170793-02-9 | 25 ml |
€436.10 | 2024-04-19 | ||
| abcr | AB518345-50 ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M in 2-MeTHF; . |
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€742.50 | 2024-04-19 | ||
| abcr | AB518341-25 ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M THF; . |
170793-02-9 | 25 ml |
€436.10 | 2024-04-19 | ||
| abcr | AB518341-50 ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M THF; . |
170793-02-9 | 50 ml |
€695.70 | 2024-04-19 | ||
| abcr | AB518341-100 ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M THF; . |
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[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF |
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| Fluorochem | 396513-50ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF |
170793-02-9 | 97.0% | 50ml |
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| abcr | AB518341-25ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M THF; . |
170793-02-9 | 25ml |
€425.10 | 2025-04-20 | ||
| abcr | AB518341-50ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M THF; . |
170793-02-9 | 50ml |
€673.50 | 2025-04-20 | ||
| abcr | AB518345-25ml |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M in 2-MeTHF; . |
170793-02-9 | 25ml |
€425.10 | 2025-04-20 |
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF Suppliers
[3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on [3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M 2-MeTHF
Comprehensive Guide to [3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide, 0.5M in 2-MeTHF (CAS No. 170793-02-9)
In the rapidly evolving field of organic synthesis, Grignard reagents remain indispensable tools for constructing complex molecular architectures. Among these, [3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide (CAS No. 170793-02-9) has garnered significant attention due to its unique reactivity profile and versatility in cross-coupling reactions, nucleophilic additions, and pharmaceutical intermediate synthesis. This 0.5M solution in 2-methyltetrahydrofuran (2-MeTHF) offers enhanced stability and solubility, making it a preferred choice for modern laboratories.
The fluorinated aromatic backbone of this reagent introduces electron-withdrawing properties, which are critical for modulating reaction kinetics in Suzuki-Miyaura couplings and Kumada-Corriu transformations. Researchers frequently search for "how to handle air-sensitive Grignard reagents" or "best solvents for fluorinated aryl magnesium bromides," highlighting the demand for practical insights. Unlike traditional THF, 2-MeTHF provides superior moisture resistance and reduced peroxide formation, addressing common concerns about reagent degradation.
Recent trends in green chemistry have amplified interest in sustainable reaction media, positioning 2-MeTHF as an eco-friendly alternative. Queries like "biobased solvents for organometallics" or "improving atom economy in Grignard reactions" reflect this shift. The trifluoromethoxy group in this compound also aligns with the growing focus on fluorine-containing bioactive molecules, particularly in agrochemicals and PET imaging agents.
From a synthetic perspective, the meta-fluoro substitution on the phenyl ring enables regioselective functionalization—a topic frequently explored in forums discussing "directed ortho-metalation vs. Grignard addition." The reagent's compatibility with flow chemistry systems further enhances its utility in high-throughput screening, answering industry demands for "scalable organometallic protocols."
Storage and handling recommendations often dominate technical inquiries. While the 0.5M concentration in 2-MeTHF minimizes volatility risks, best practices include using Schlenk lines or gloveboxes—keywords frequently paired with "Grignard reagent shelf life" in search analytics. The CAS registry (170793-02-9) ensures precise identification in REACH compliance documentation and patent literature searches.
Innovative applications continue to emerge, such as incorporating this reagent into multicomponent reactions for heterocycle synthesis—a hotspot in medicinal chemistry research. Its role in constructing CF3O-containing liquid crystals also addresses material science queries about "fluorinated mesogens for display technologies."
For analytical validation, techniques like titration with 2,2'-biquinoline or quantitative 19F NMR are commonly referenced alongside this compound. These methods respond to prevalent questions about "assaying Grignard reagent concentrations" while ensuring batch-to-batch reproducibility—a critical factor in process chemistry optimization.
As the pharmaceutical industry prioritizes late-stage fluorination strategies, the demand for reliable fluorophenyl magnesium derivatives will persist. This reagent's balanced reactivity—between highly reactive alkyl Grignards and less nucleophilic aryl variants—makes it a strategic component in structure-activity relationship (SAR) studies for CNS-targeting therapeutics.
In summary, [3-Fluoro-4-(trifluoromethoxy)phenyl]magnesium bromide exemplifies the convergence of synthetic efficiency and molecular design in contemporary chemistry. Its adoption across academia and industry underscores the enduring relevance of Grignard chemistry in addressing both fundamental challenges and cutting-edge applications.
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